Cas no 319002-87-4 (2-Thiophenesulfonyl chloride, 3,5-dibromo-)

Technical Introduction: 3,5-Dibromo-2-thiophenesulfonyl chloride 3,5-Dibromo-2-thiophenesulfonyl chloride is a halogenated heterocyclic sulfonyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. The presence of bromine substituents enhances its reactivity, making it valuable for electrophilic aromatic substitution and cross-coupling reactions. Its sulfonyl chloride group allows for further functionalization, enabling the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. This compound is particularly useful in pharmaceutical and agrochemical research, where precise structural modifications are required. Its stability under controlled conditions and high purity make it a reliable reagent for specialized synthetic applications. Proper handling is essential due to its moisture sensitivity and potential reactivity.
2-Thiophenesulfonyl chloride, 3,5-dibromo- structure
319002-87-4 structure
Product Name:2-Thiophenesulfonyl chloride, 3,5-dibromo-
CAS No:319002-87-4
MF:C4HBr2ClO2S2
MW:340.440536260605
CID:5835796
PubChem ID:12874987
Update Time:2026-03-11

2-Thiophenesulfonyl chloride, 3,5-dibromo- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenesulfonyl chloride, 3,5-dibromo-
    • 2,4-DIBROMO-5-CHLOROSULFONYLTHIOPHENE
    • 3,5-Dibromothiophene-2-sulfonyl chloride
    • EN300-7221927
    • 319002-87-4
    • KSZCHVMDIOJIEF-UHFFFAOYSA-N
    • SCHEMBL6896443
    • DB-165106
    • 3,5-dibromothiophene-2-sulfonylchloride
    • 3,5-Dibromo-2-thiophenesulfonyl chloride
    • G75542
    • Inchi: 1S/C4HBr2ClO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H
    • InChI Key: KSZCHVMDIOJIEF-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)SC(Br)=CC=1Br

Computed Properties

  • Exact Mass: 339.74528g/mol
  • Monoisotopic Mass: 337.74732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 70.8Ų

Experimental Properties

  • Density: 2.301±0.06 g/cm3(Predicted)
  • Boiling Point: 364.1±42.0 °C(Predicted)

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Additional information on 2-Thiophenesulfonyl chloride, 3,5-dibromo-

Comprehensive Overview of 2-Thiophenesulfonyl chloride, 3,5-dibromo- (CAS No. 319002-87-4)

2-Thiophenesulfonyl chloride, 3,5-dibromo- (CAS No. 319002-87-4) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This sulfur-containing derivative is particularly valued for its role as a versatile intermediate in the synthesis of bioactive molecules. With the increasing demand for heterocyclic compounds in drug discovery, this compound has garnered significant attention due to its unique structural properties and reactivity.

The molecular structure of 3,5-dibromo-2-thiophenesulfonyl chloride features a thiophene ring substituted with two bromine atoms and a sulfonyl chloride group. This configuration enhances its electrophilic character, making it a critical building block for cross-coupling reactions and nucleophilic substitutions. Researchers often explore its applications in developing antimicrobial agents and anticancer drugs, aligning with current trends in combating antibiotic resistance and oncology research.

In recent years, the compound has been a subject of interest in green chemistry initiatives. Scientists are investigating eco-friendly synthetic routes to minimize waste and improve yield, addressing the growing focus on sustainable chemistry. Questions like "How to optimize the synthesis of 3,5-dibromo-2-thiophenesulfonyl chloride?" or "What are its applications in material science?" are frequently searched, reflecting its multidisciplinary relevance.

From a technical perspective, 2-Thiophenesulfonyl chloride, 3,5-dibromo- exhibits stability under controlled conditions, though proper storage in anhydrous environments is essential. Its compatibility with palladium-catalyzed reactions has expanded its utility in constructing complex molecular architectures. This aligns with the pharmaceutical industry's pursuit of high-value intermediates for targeted therapies.

The compound's role in peptide modification and proteomics research further underscores its importance. As proteomics gains traction in personalized medicine, derivatives of thiophenesulfonyl chlorides are being explored for labeling and modifying biomolecules. This intersection of chemistry and biology highlights its potential in diagnostic applications and bioconjugation techniques.

In summary, 2-Thiophenesulfonyl chloride, 3,5-dibromo- (CAS No. 319002-87-4) represents a pivotal tool in modern synthetic chemistry. Its adaptability to diverse reaction conditions and alignment with cutting-edge research trends ensure its continued relevance. Whether for drug development or advanced material design, this compound remains a cornerstone in innovation-driven laboratories worldwide.

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